all-trans-18-Hydroxyretinoic acid
Overview
Description
All-trans-18-Hydroxyretinoic acid is a derivative of retinoic acid, which is a metabolite of vitamin A (retinol) and is involved in regulating gene expression. Retinoic acid plays a crucial role in cell differentiation and growth, and its derivatives, including all-trans-18-Hydroxyretinoic acid, have been studied for their potential therapeutic effects, particularly in the context of acute promyelocytic leukemia .
Synthesis Analysis
The synthesis of retinoid derivatives can be complex due to the need for stereocontrolled methods to obtain the desired isomer. One study describes the stereocontrolled synthesis of a related compound, (R)-all-trans-11,12-dihydro-3-hydroxyretinol, which is achieved through the Suzuki-Hiyama cross-coupling reaction. This method allows for the absolute configuration of the natural product to be confirmed . Although this study does not directly address all-trans-18-Hydroxyretinoic acid, the principles of stereocontrolled synthesis are relevant for its production.
Molecular Structure Analysis
The molecular structure of retinoids is characterized by a polyene chain that is crucial for their biological activity. The specific structure of all-trans-18-Hydroxyretinoic acid is not detailed in the provided papers, but the general structure of retinoids includes a cyclohexenyl ring and a side-chain with varying degrees of saturation and functional groups .
Chemical Reactions Analysis
The metabolism of all-trans-retinoic acid (ATRA), which is closely related to all-trans-18-Hydroxyretinoic acid, involves cytochrome P450 (P450)-mediated 4-hydroxylation. This reaction is an important pathway for the elimination of ATRA from the body. The study indicates that other retinoids can inhibit this hydroxylation process, which suggests that they may interact with the same P450 enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of all-trans-18-Hydroxyretinoic acid are not explicitly discussed in the provided papers. However, the properties of retinoids generally include their solubility, stability, and reactivity, which are influenced by their molecular structure. The polyene chain and functional groups present in retinoids are key determinants of their chemical behavior and interaction with biological systems .
Scientific Research Applications
Metabolism and Identification
- A high-performance liquid chromatographic method was developed for determining 13-cis-3-hydroxyretinoic acid and all-trans-3-hydroxyretinoic acid, including their metabolites, in plasma samples from humans and various animals. This method is significant for clinical and toxicokinetic studies (Wyss, Bucheli, & Hartenbach, 1998).
Cellular Binding and Activity
- Various retinoids, including all-trans-retinoic acid, were evaluated for their ability to compete for cellular retinoic acid-binding protein (CRABP) in rat skin and testes. These findings are crucial for understanding the cellular mechanisms of retinoids (Madani, Bazzano, & Chou, 2004).
Impact of Ethanol Consumption
- Chronic ethanol consumption in rats showed enhanced metabolism of all-trans-retinoic acid in liver microsomes. This research provides insights into how alcohol consumption might influence the metabolism of retinoids (Sato & Lieber, 1982).
Role in Cytochrome P450 Activity
- Research on a novel class of cytochromes, CYP26, revealed that these enzymes are responsible for generating hydroxylated forms of retinoic acid, including all-trans-retinoic acid. This highlights the role of cytochrome P450 in regulating the biological activity of retinoids (White et al., 1997).
Metabolic Pathways and Identification
- The identification of metabolites common to both isomers of retinoic acid in hamsters, including the identification of 13-cis-4-oxoretinoic acid, provides valuable information on the metabolic pathways of retinoids (Frolik et al., 1980).
Potential Therapeutic Applications
- 4-Oxoretinol, a metabolite of all-trans-retinoic acid, has been shown to induce cell growth arrest and differentiation in leukemia cells. This suggests potential therapeutic applications in the treatment of certain types of leukemia (Faria et al., 1998).
Specificity in Enzyme Activity
- Studies on human breast cancer cells indicate that all-trans-retinoic acid is metabolized into more polar compounds by cytochrome P450-like enzymes, demonstrating high specificity for this retinoid (Han & Choi, 1996).
Activation and Transactivation
- 4-Oxoretinol, formed from retinol in differentiating cells, can bind and activate retinoic acid receptors, suggesting its role as a novel signaling molecule and regulator of cell differentiation (Achkar et al., 1996).
Safety And Hazards
The safety data sheet for all-trans-retinoic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of damaging the unborn child .
Future Directions
All-trans-18-Hydroxyretinoic acid holds potential in various fields such as cancer treatment, gene regulation, and cellular differentiation due to its unique properties and ability to interact with specific receptors . Current clinical trials are exploring the use of ATRA in combination with other chemotherapeutic drugs .
properties
IUPAC Name |
(2E,4E,6E,8E)-9-[2-(hydroxymethyl)-6,6-dimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-15(7-5-8-16(2)13-19(22)23)10-11-18-17(14-21)9-6-12-20(18,3)4/h5,7-8,10-11,13,21H,6,9,12,14H2,1-4H3,(H,22,23)/b8-5+,11-10+,15-7+,16-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJOIRFEYHJNAW-FCKHSPHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC1=C(CCCC1(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(CCCC1(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313930 | |
Record name | 18-Hydroxyretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | all-trans-18-Hydroxyretinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
all-trans-18-Hydroxyretinoic acid | |
CAS RN |
63531-93-1 | |
Record name | 18-Hydroxyretinoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63531-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18-Hydroxyretinoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063531931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18-Hydroxyretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18-Hydroxy-all-trans-retinoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REU22CK3HJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | all-trans-18-Hydroxyretinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.